molecular formula C12H15N3OS B190303 1-(4-Acetamidophenyl)-3-allylthiourea CAS No. 17098-56-5

1-(4-Acetamidophenyl)-3-allylthiourea

Cat. No. B190303
CAS RN: 17098-56-5
M. Wt: 249.33 g/mol
InChI Key: MSGBGOOSYXKPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Acetamidophenyl)-3-allylthiourea (AAPTU) is an organosulfur compound used in a variety of scientific research applications. It is a derivative of thiourea, a compound that has been used as a reagent in organic synthesis since the 19th century. AAPTU has been studied extensively in recent years due to its unique properties, which make it a useful tool in a variety of research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 1-(4-Acetamidophenyl)-3-allylthiourea can be achieved through a multi-step reaction pathway starting from commercially available starting materials.

Starting Materials
4-Acetamidophenol, Allyl isothiocyanate, Hydrochloric acid, Sodium hydroxide, Ethanol

Reaction
Step 1: 4-Acetamidophenol is reacted with allyl isothiocyanate in ethanol to form 1-(4-Acetamidophenyl)-3-allylthiourea., Step 2: The reaction mixture is then treated with hydrochloric acid to protonate the amino group of the product., Step 3: Sodium hydroxide is added to the reaction mixture to neutralize the acid and form the free base of the product., Step 4: The free base is then isolated and purified by recrystallization to obtain the final product.

Scientific Research Applications

1-(4-Acetamidophenyl)-3-allylthiourea has been studied extensively in recent years due to its unique properties, which make it a useful tool in a variety of research applications. It has been used in studies of the structure and function of proteins, as well as in the synthesis of drugs and other organic compounds. It has also been used in studies of the effects of drugs on the central nervous system, and in the synthesis of antibodies.

Mechanism Of Action

The mechanism of action of 1-(4-Acetamidophenyl)-3-allylthiourea is not yet fully understood. It is believed to act as a competitive inhibitor of certain enzymes, such as those involved in the synthesis of proteins. It is also thought to act as an activator of certain signaling pathways, such as those involved in the regulation of gene expression.

Biochemical And Physiological Effects

1-(4-Acetamidophenyl)-3-allylthiourea has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the synthesis of proteins and to activate certain signaling pathways. It has also been found to modulate the activity of certain enzymes, such as those involved in the synthesis of neurotransmitters. In addition, it has been found to inhibit the activity of certain receptors, such as those involved in the regulation of cell proliferation and differentiation.

Advantages And Limitations For Lab Experiments

1-(4-Acetamidophenyl)-3-allylthiourea has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of conditions. Furthermore, it has been found to be non-toxic and non-irritating. However, it has several limitations as well. It has a relatively short half-life, which means that it must be used quickly after synthesis. In addition, it is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 1-(4-Acetamidophenyl)-3-allylthiourea. One area of research is the development of new synthesis methods for 1-(4-Acetamidophenyl)-3-allylthiourea and its derivatives. Another potential area of research is the exploration of its potential therapeutic applications, such as the treatment of certain diseases or disorders. In addition, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further research could be conducted to better understand its potential advantages and limitations for laboratory experiments.

properties

IUPAC Name

N-[4-(prop-2-enylcarbamothioylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-8-13-12(17)15-11-6-4-10(5-7-11)14-9(2)16/h3-7H,1,8H2,2H3,(H,14,16)(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGBGOOSYXKPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetamidophenyl)-3-allylthiourea

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